Propanamide, 2-(cyclopentylideneamino)- is a compound featuring a cyclopentylidene group attached to an amide functional group. This compound is classified under amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The unique structure of propanamide, 2-(cyclopentylideneamino)- suggests potential applications in medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions involving cyclopentanone and hydrazine, among other reagents. It is primarily sourced from laboratory syntheses and may also be produced in industrial settings for pharmaceutical applications.
Propanamide, 2-(cyclopentylideneamino)- belongs to the class of organic compounds known as amides, specifically categorized as secondary amides due to the presence of two carbon groups attached to the nitrogen atom.
The synthesis of propanamide, 2-(cyclopentylideneamino)- typically involves a multi-step process:
The molecular formula for propanamide, 2-(cyclopentylideneamino)- is with a molecular weight of approximately 367.5 g/mol.
Property | Value |
---|---|
Molecular Formula | C17H25N3O4S |
Molecular Weight | 367.5 g/mol |
IUPAC Name | N-(cyclopentylideneamino)-2-propanamide |
InChI | InChI=1S/C17H25N3O4S/c1-4-24-... |
InChI Key | MCHBXYVZSXOPAR-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=C(C=C1)N(C(C)C(=O)NN=C2CCCC2)S(=O)(=O)C |
Propanamide, 2-(cyclopentylideneamino)- can participate in several chemical reactions:
The mechanism of action for propanamide, 2-(cyclopentylideneamino)- likely involves its interaction with specific biological targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting various biological pathways.
Propanamide, 2-(cyclopentylideneamino)- has potential applications in various scientific fields:
This comprehensive analysis highlights the significance and versatility of propanamide, 2-(cyclopentylideneamino)- within scientific research and potential applications in various industries.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4